molecular formula C16H19Cl2N5O3 B11192923 ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate

Cat. No.: B11192923
M. Wt: 400.3 g/mol
InChI Key: RUMBHNADWOWERK-UHFFFAOYSA-N
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Description

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate is a synthetic organic compound that features a tetrazole ring, a morpholine moiety, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the dichlorophenyl group.

    Attachment of the Morpholine Moiety: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced.

    Esterification: The final step involves esterification to form the ethyl acetate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine and dichlorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies investigating the interaction of tetrazole-containing compounds with biological systems.

Mechanism of Action

The mechanism of action of ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. The tetrazole ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl {5-[(2,4-dichlorophenyl)(piperidin-4-yl)methyl]-1H-tetrazol-1-yl}acetate: Similar structure but with a piperidine ring instead of morpholine.

    Ethyl {5-[(2,4-dichlorophenyl)(pyrrolidin-4-yl)methyl]-1H-tetrazol-1-yl}acetate: Similar structure but with a pyrrolidine ring.

Uniqueness

Ethyl {5-[(2,4-dichlorophenyl)(morpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetate is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures. This uniqueness can make it a more suitable candidate for certain applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H19Cl2N5O3

Molecular Weight

400.3 g/mol

IUPAC Name

ethyl 2-[5-[(2,4-dichlorophenyl)-morpholin-4-ylmethyl]tetrazol-1-yl]acetate

InChI

InChI=1S/C16H19Cl2N5O3/c1-2-26-14(24)10-23-16(19-20-21-23)15(22-5-7-25-8-6-22)12-4-3-11(17)9-13(12)18/h3-4,9,15H,2,5-8,10H2,1H3

InChI Key

RUMBHNADWOWERK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=NN=N1)C(C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3

Origin of Product

United States

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